molecular formula C7H10N2S B13067018 (1-cyclopropyl-1H-imidazol-5-yl)methanethiol

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol

Cat. No.: B13067018
M. Wt: 154.24 g/mol
InChI Key: SOABXSIUSXXNFX-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol is a chemical compound with the molecular formula C7H10N2S It features a cyclopropyl group attached to an imidazole ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal to form the imidazole ring, followed by the introduction of the methanethiol group through thiolation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. These interactions can lead to changes in cellular signaling pathways and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopropyl-1H-imidazol-5-yl)methanamine
  • (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
  • (1-isobutyl-1H-imidazol-5-yl)methanamine

Uniqueness

(1-cyclopropyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the thiol group or have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanethiol

InChI

InChI=1S/C7H10N2S/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2

InChI Key

SOABXSIUSXXNFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=C2CS

Origin of Product

United States

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